- Preparation of riluzole prodrugs and methods of their use in treating various diseases including neurological diseases and cancer, United States, , ,
Cas no 95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate)

95034-05-2 structure
Nombre del producto:tert-butyl N-(2-amino-2-methyl-propyl)carbamate
Número CAS:95034-05-2
MF:C9H20N2O2
Megavatios:188.267302513123
MDL:MFCD11040212
CID:1985683
PubChem ID:17909918
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Propiedades químicas y físicas
Nombre e identificación
-
- Tert-butyl N-(2-amino-2-methylpropyl)carbamate
- AG-H-91685
- AGN-PC-01MXO1
- PubChem23422
- 1-tert-Butyloxycarbonylamino-2-methyl-2-propylamine
- 1,2-diamino-N-(tert-butyloxycarbonyl)-1,1'-dimethylethane
- tert-butyl (2-amino-2-methylpropyl)carbamate
- AC1Q1NMO
- H-Dadme-Boc
- CTK5H7318
- (2-amino-2-methyl-propyl)-carbamic acid tert-butyl ester
- tert-butyl (2-amino-2-methyl-1-propyl)carbamate
- (2-amino-2-methylpropyl)carbamic acid tert-butyl ester
- 1-N-Boc-2-methylpropane-1,2-diamine
- 1,1-Dimethylethyl N-(2-amino-2-methylpropyl)carbamate (ACI)
- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- 1-((tert-Butoxycarbonyl)amino)-2-methyl-2-aminopropane
- 1-tert-Butoxycarbonylamino-2-methyl-2-propanamine
- N-(2-Amino-2-methylpropyl)-N-(tert-butoxycarbonyl)amine
- N-(2-Amino-2-methylpropyl)carbamate tert-butyl ester
- N-(2-Amino-2-methylpropyl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)-2-methyl-1,2-propanediamine
- tert-butyl N-(2-amino-2-methyl-propyl)carbamate
- 95034-05-2
- DTXSID60591565
- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester
- BS-13868
- SB40187
- N1-Boc-2-methyl-1,2-propanediamine
- t-butyl (2-amino-2-methyl-1-propyl)carbamate
- n-(2-amino-2-methylpropyl)(tert-butoxy)carboxamide
- tert-Butyl (2-Amino-2-methylpropyl)-carbamate
- Z1083217742
- VDA03405
- DB-080166
- SY186730
- tert-Butyl(2-amino-2-methylpropyl)carbamate
- AKOS006283671
- tert-butyl 2-amino-2-methylpropylcarbamate
- MFCD11040212
- EN300-68883
- KCBBEHBEAPOBSC-UHFFFAOYSA-N
- SCHEMBL854272
-
- MDL: MFCD11040212
- Renchi: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)
- Clave inchi: KCBBEHBEAPOBSC-UHFFFAOYSA-N
- Sonrisas: O=C(NCC(C)(C)N)OC(C)(C)C
Atributos calculados
- Calidad precisa: 188.152477885g/mol
- Masa isotópica única: 188.152477885g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 5
- Complejidad: 183
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.6
- Superficie del Polo topológico: 64.4Ų
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C(BD248560)
tert-butyl N-(2-amino-2-methyl-propyl)carbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68883-10.0g |
tert-butyl N-(2-amino-2-methylpropyl)carbamate |
95034-05-2 | 95.0% | 10.0g |
$691.0 | 2025-03-21 | |
Enamine | EN300-68883-0.25g |
tert-butyl N-(2-amino-2-methylpropyl)carbamate |
95034-05-2 | 95.0% | 0.25g |
$40.0 | 2025-03-21 | |
abcr | AB523650-1g |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 1g |
€189.60 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1055-25g |
(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |
95034-05-2 | 97% | 25g |
¥13902.86 | 2025-01-21 | |
abcr | AB523650-5 g |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 5g |
€501.60 | 2023-07-10 | |
abcr | AB523650-1 g |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 1g |
€184.90 | 2023-07-10 | |
eNovation Chemicals LLC | Y1122366-5g |
(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |
95034-05-2 | 95% | 5g |
$665 | 2024-07-28 | |
Enamine | EN300-68883-5.0g |
tert-butyl N-(2-amino-2-methylpropyl)carbamate |
95034-05-2 | 95.0% | 5.0g |
$351.0 | 2025-03-21 | |
abcr | AB523650-100 mg |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 100MG |
€99.10 | 2023-07-10 | |
eNovation Chemicals LLC | D655899-1G |
tert-butyl N-(2-amino-2-methyl-propyl)carbamate |
95034-05-2 | 97% | 1g |
$105 | 2024-07-21 |
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 18 h, rt
Referencia
- Preparation of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as TGF-β signal transduction inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
Referencia
- Preparation of riluzole prodrugs and pharmacokinetic and pharmacological profiles thereof, United States, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
Referencia
- Preparation of riluzole prodrugs and pharmacokinetic profile and pharmacological use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Solvents: Chloroform ; 0 °C; 0 °C → rt; 12 h, rt
Referencia
- Helical complexes containing diamide-bridged benzene-o-dithiolato/catecholato ligandsChemistry - A European Journal, 2007, 13(8), 2344-2357,
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; cooled; 12 h, 0 °C
Referencia
- Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilization of Z/E-rotamersOrganic & Biomolecular Chemistry, 2021, 19(29), 6534-6545,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Ethanol ; overnight, reflux
Referencia
- Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonatesSynthesis, 2002, (15), 2195-2202,
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Ethanol ; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
Referencia
- Preparation of indole derivatives useful as PPAR activators, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Solvents: Dichloromethane ; -55 °C; < -40 °C; 2 h, -50 - -40 °C; 2.5 h, -40 °C → rt; 1 h, rt
Referencia
- Preparation of oxopyridazinyl derivatives with inhibitory activity against beta-adrenergic receptors and phosphodiesterase, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C; 3.5 h, 0 °C; 2.5 h, rt
Referencia
- Influence of achiral units with gem-dimethyl substituents on the helical character of aliphatic oligourea foldamersChemical Communications (Cambridge, 2013, 49(67), 7415-7417,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Ethanol ; overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Solvents: Isopropanol , Water ; 3 - 5 h, 0 - 10 °C
Referencia
- An advantageous process for preparing anagliptin and its novel crystalline form-H, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
Referencia
- Preparation of benzothiazole-containing prodrugs of riluzole and their use in mono- and combination therapy of diseases, United States, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 30 min, rt; 4 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referencia
- Synthesis method of alogliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester, China, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 d, rt
Referencia
- Preparation of substituted oxopiperazine derivatives and analogs for use in the treatment of calcium channels- and sodium channels-mediated diseases such as pain and epilepsy, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Solvents: Dichloromethane
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
Referencia
- Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonatesOrganic Preparations and Procedures International, 1998, 30(3), 339-348,
Synthetic Routes 17
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 6 h, rt; 18 h, rt
Referencia
- Macrocyclic design strategies for small, stable parallel β-sheet scaffoldsJournal of the American Chemical Society, 2009, 131(23), 7970-7972,
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Raw materials
- Tert-Butyl phenyl carbonate
- Di-tert-butyl dicarbonate
- tert-butyl 2,5-dioxopyrrolidin-1-yl carbonate
- 2-methylpropane-1,2-diamine
- N-(tert-Butoxycarbonyl)aniline
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preparation Products
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Literatura relevante
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95034-05-2)(2-AMINO-2-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:95034-05-2)tert-butyl N-(2-amino-2-methyl-propyl)carbamate

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):281.0/984.0